3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a furan-2-carboxylate ester. Chromenone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 3,4-Dimethoxyphenyl Group: The chromenone core is then subjected to a Friedel-Crafts acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Esterification with Furan-2-Carboxylic Acid: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Conversion to hydroxychromenones.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its anti-inflammatory and antioxidant properties. It can inhibit the production of reactive oxygen species and reduce inflammation markers in cellular models.
Medicine
In medicine, derivatives of chromenone are being explored for their anticancer activities. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, such as NADPH oxidase, and modulate signaling pathways related to inflammation, such as the NF-κB pathway. The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial pathways and the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one: Lacks the furan-2-carboxylate ester, making it less versatile in terms of functionalization.
7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Contains a hydroxyl group instead of the furan-2-carboxylate ester, which may alter its biological activity.
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester, which can influence its reactivity and solubility.
Uniqueness
The presence of the furan-2-carboxylate ester in 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate provides unique chemical properties, such as enhanced reactivity towards nucleophiles and potential for forming hydrogen bonds. This makes it a valuable compound for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-17-8-5-13(10-20(17)26-2)16-12-28-19-11-14(6-7-15(19)21(16)23)29-22(24)18-4-3-9-27-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPDECCXUNJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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